molecular formula C10H13N5O3S B12922791 (6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine CAS No. 132062-74-9

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine

Cat. No.: B12922791
CAS No.: 132062-74-9
M. Wt: 283.31 g/mol
InChI Key: ZYDLRIDAIHCBBM-PHDIDXHHSA-N
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Description

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine is a synthetic compound that combines the structural features of guanine, a nucleobase, with a 1,4-oxathiane ring. This unique combination imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine typically involves multi-step organic reactions. One common approach is to start with guanine and introduce the 1,4-oxathiane ring through a series of nucleophilic substitution and cyclization reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxathiane ring or the guanine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural similarity to guanine makes it useful in studying DNA interactions and enzyme mechanisms.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites or intercalate into DNA, affecting biological processes. The specific pathways and targets depend on the context of its use, such as inhibiting viral replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxymethylpterin: Shares the hydroxymethyl group but differs in the core structure.

    2-Hydroxymethyl-18-crown-6: Contains a hydroxymethyl group and a crown ether structure.

    Empagliflozin: Contains a hydroxymethyl group but is structurally different and used as an antidiabetic drug.

Uniqueness

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine is unique due to its combination of a guanine base with a 1,4-oxathiane ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

132062-74-9

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1

InChI Key

ZYDLRIDAIHCBBM-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO

Canonical SMILES

C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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